molecular formula C17H25ClN2O3 B1682904 Tilisolol hydrochloride CAS No. 62774-96-3

Tilisolol hydrochloride

Cat. No. B1682904
CAS RN: 62774-96-3
M. Wt: 340.8 g/mol
InChI Key: SGPGESCZOCHFCL-UHFFFAOYSA-N
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Description

Tilisolol hydrochloride, also known as Selecal, is a beta blocker . It is used in the treatment of hypertension and angina . It has been reported to have antiarrhythmic properties . Due to its relatively long half-life, tilisolol hydrochloride is suitable for once-a-day dosing .


Molecular Structure Analysis

Tilisolol hydrochloride has a molecular formula of C17H25ClN2O3 . Its InChIKey is SGPGESCZOCHFCL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Tilisolol hydrochloride has a molecular weight of 304.385 . The melting point is 203-205°C . It should be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Synthesis and Development

  • Synthesis and Forms : Tilisolol hydrochloride, a non-selective β-adrenoceptor blocker, was originally developed for treating hypertension and angina pectoris. Its optically active forms, (S) and (R)-tilisolol, were synthesized from inexpensive phthalic anhydride in a multi-step process (Qian et al., 2009).

Vasorelaxant and Hypotensive Effects

  • Effects on Blood Pressure : In studies involving isolated rat thoracic aorta and pithed rats, tilisolol demonstrated vasorelaxant and hypotensive effects, potentially through the opening of K+ channels (Sugai et al., 1991).

Pharmacological Actions

  • Action on ATP-sensitive K+ Channels : Research indicates that tilisolol hydrochloride can activate the ATP-sensitive K+ channel (KATP channel) in cultured porcine coronary artery smooth muscle cells, particularly in the presence of adenosine 5′-diphosphate (ADP) (Takakura et al., 1996).
  • Coronary Artery Dilation : Another study found that tilisolol dilates coronary arteries in dogs through an ATP-sensitive K+-channel opening mechanism, suggesting its potential use in managing coronary circulation (Liu et al., 1996).

Ophthalmic Applications

  • Prodrug Approach for Ocular Delivery : Lipophilic derivatives of tilisolol have been synthesized for ocular delivery. These derivatives showed promising results in enhancing penetration through ocular membranes and increasing tilisolol concentration in aqueous humor, indicating potential use in treating glaucoma (Sasaki et al., 1993).
  • Ophthalmic Drug Delivery Systems : Research on drug release from ophthalmic inserts of tilisolol suggests its effectiveness in controlling drug release and potentially improving ocular bioavailability and reducing toxicity of ophthalmic drugs (Sasaki et al., 1993).

Cardiac and Vascular Effects

  • Electrophysiologic Effects on Cardiac Myocytes : Tilisolol has been shown to affect the electrophysiologic properties of isolated guinea pig ventricular myocytes, suggesting its potential utility in managing cardiac arrhythmias (Sakai et al., 1996).

Other Studies

  • Ischemic Myocardial Metabolism : Tilisolol demonstrated protective effects on ischemic myocardial energy and carbohydrate metabolism, indicating its potential in managing ischemic conditions (Hayase et al., 1994).
  • Ocular Pharmacokinetics : Studies on the ocular pharmacokinetics of tilisolol after instillation in anesthetized rabbits provided insights into its absorption and distribution patterns, suggesting its effectiveness in ocular therapies (Sasaki et al., 1999).

Safety And Hazards

The safety data sheet for Tilisolol hydrochloride suggests that if inhaled or ingested, medical attention should be sought immediately . Suitable extinguishing media in case of fire include dry chemical, carbon dioxide, or alcohol-resistant foam .

Future Directions

Tilisolol hydrochloride effectively lowers blood pressure and heart rate without peripheral vasoconstriction, unlike propranolol, which increases forearm vascular resistance . This suggests that Tilisolol hydrochloride may become a clinically useful drug, especially given its well-tolerated nature .

properties

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15;/h5-8,10,12,18,20H,9,11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPGESCZOCHFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021350
Record name Tilisolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilisolol hydrochloride

CAS RN

62774-96-3
Record name 1(2H)-Isoquinolinone, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62774-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilisolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILISOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW02T8UTIN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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